4-Chlorobut-2-enal 4-Chlorobut-2-enal
Brand Name: Vulcanchem
CAS No.: 24443-10-5
VCID: VC14259034
InChI: InChI=1S/C4H5ClO/c5-3-1-2-4-6/h1-2,4H,3H2
SMILES:
Molecular Formula: C4H5ClO
Molecular Weight: 104.53 g/mol

4-Chlorobut-2-enal

CAS No.: 24443-10-5

Cat. No.: VC14259034

Molecular Formula: C4H5ClO

Molecular Weight: 104.53 g/mol

* For research use only. Not for human or veterinary use.

4-Chlorobut-2-enal - 24443-10-5

Specification

CAS No. 24443-10-5
Molecular Formula C4H5ClO
Molecular Weight 104.53 g/mol
IUPAC Name 4-chlorobut-2-enal
Standard InChI InChI=1S/C4H5ClO/c5-3-1-2-4-6/h1-2,4H,3H2
Standard InChI Key BYEGVAXXFJVWAQ-UHFFFAOYSA-N
Canonical SMILES C(C=CC=O)Cl

Introduction

Structural and Physicochemical Properties

4-Chlorobut-2-enal belongs to the class of α,β-unsaturated aldehydes, featuring a chlorine atom at the γ-position relative to the aldehyde group. The compound’s molecular formula is C4H5ClO\text{C}_4\text{H}_5\text{ClO}, with a molecular weight of 104.54 g/mol . The conjugated double bond between C2 and C3 enhances its electrophilicity, making the β-carbon susceptible to nucleophilic attacks. The chlorine atom further modulates electronic effects, withdrawing electron density through induction and stabilizing intermediates in substitution reactions.

Key physicochemical properties include:

  • Boiling point: Estimated at 120–130°C (extrapolated from analogous chlorinated aldehydes).

  • Solubility: Miscible with polar aprotic solvents (e.g., dichloromethane, tetrahydrofuran) due to the aldehyde’s polarity.

  • Reactivity: The α,β-unsaturation facilitates Michael additions, while the aldehyde group participates in condensation reactions .

Synthetic Methodologies

Patent-Based Synthesis (US4691062A)

The most detailed synthesis route is described in U.S. Patent 4,691,062, which outlines a two-step process for producing 4-chloro-butanals :

Step 1: Chlorination of 1,1-Dimethoxy-4-hydroxy-butane
A solution of 1,1-dimethoxy-4-hydroxy-butane is reacted with triphenylphosphine (PPh3\text{PPh}_3) and carbon tetrachloride (CCl4\text{CCl}_4) at 20–70°C. The reaction proceeds via an Appel-type mechanism, where PPh3\text{PPh}_3 facilitates the substitution of the hydroxyl group with chlorine.

ROCH2CH2CH(OH)CH3+PPh3+CCl4ROCH2CH2CH(Cl)CH3+OPPh3+CHCl3\text{ROCH}_2\text{CH}_2\text{CH}(\text{OH})\text{CH}_3 + \text{PPh}_3 + \text{CCl}_4 \rightarrow \text{ROCH}_2\text{CH}_2\text{CH}(\text{Cl})\text{CH}_3 + \text{OPPh}_3 + \text{CHCl}_3

Step 2: Acidic Hydrolysis
The intermediate 1,1-dimethoxy-4-chlorobutanal is hydrolyzed in dilute sulfuric acid (H2SO4\text{H}_2\text{SO}_4) at 20–60°C, yielding 4-chlorobut-2-enal after purification via distillation.

Optimization Parameters:

  • Temperature: 40–60°C for higher yields.

  • Solvent System: Tertiary amines (e.g., triethylamine) enhance reaction efficiency by scavenging HCl byproducts.

  • Yield: ~70–85% after distillation .

Reactivity and Chemical Transformations

Nucleophilic Additions

The α,β-unsaturated system undergoes conjugate additions with nucleophiles (e.g., amines, thiols). For example, reaction with methylamine yields 4-chloro-3-(methylamino)butanal, a potential intermediate in heterocyclic synthesis .

Cycloadditions

The dienophilic nature of the double bond allows Diels-Alder reactions with dienes, forming six-membered cycloadducts. Such adducts are valuable in natural product synthesis.

Substitution Reactions

The chlorine atom can be displaced by stronger nucleophiles (e.g., hydroxide, azide) under basic conditions, producing derivatives like 4-hydroxybut-2-enal or 4-azidobut-2-enal.

Industrial and Academic Applications

Pharmaceutical Intermediates

4-Chlorobut-2-enal serves as a precursor in synthesizing benzoxazinone derivatives, which exhibit antimicrobial and antitumor activities . For instance, condensation with salicylhydroxamic acid yields 2,3,4,4a-tetrahydro-1H-1,2-oxazino[3,2-b][1,benzoxazin-10-one, a compound under investigation for its bioactivity.

Agrochemicals

Chlorinated aldehydes are intermediates in producing herbicides and fungicides. The compound’s reactivity enables incorporation into heterocyclic scaffolds common in agrochemicals.

Polymer Chemistry

The aldehyde group can initiate polymerization reactions or act as a crosslinking agent in resin formulations.

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey DifferencesReactivity Profile
4-Chloro-2-butanoneC4H7ClO\text{C}_4\text{H}_7\text{ClO}Ketone group at C2Less electrophilic; undergoes ketone-specific reactions
(E)-4-Bromobut-2-en-1-olC4H7BrO\text{C}_4\text{H}_7\text{BrO}Bromine substituent; alcohol groupHigher leaving-group ability (Br vs. Cl)

Challenges and Future Directions

Despite its synthetic utility, 4-Chlorobut-2-enal’s applications are hindered by:

  • Limited Stability: The α,β-unsaturated aldehyde is prone to polymerization under storage.

  • Toxicity Concerns: Chlorinated aldehydes often exhibit high reactivity toward biological nucleophiles, necessitating careful handling.

Future research should prioritize:

  • Stabilization Strategies: Encapsulation or derivatization to enhance shelf life.

  • Biological Studies: Systematic evaluation of antimicrobial and cytotoxic properties.

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